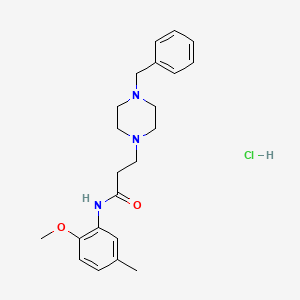
3-(4-benzyl-1-piperazinyl)-N-(2-methoxy-5-methylphenyl)propanamide hydrochloride
説明
3-(4-benzyl-1-piperazinyl)-N-(2-methoxy-5-methylphenyl)propanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BPP and is a piperazine derivative that exhibits a wide range of pharmacological activities. In
科学的研究の応用
BPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. BPP has also been investigated for its potential use in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
作用機序
The exact mechanism of action of BPP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and anxiolytic effects. BPP has also been shown to modulate the activity of the GABAergic system, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
BPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain, improve cognitive function, and reduce anxiety and depression-like behaviors in animal models. BPP has also been shown to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems.
実験室実験の利点と制限
One of the major advantages of BPP in lab experiments is its well-established synthesis method, which allows for the production of high-quality, pure samples. BPP also exhibits a wide range of pharmacological activities, which makes it a versatile tool for studying various physiological and biochemical processes. However, one of the limitations of BPP is its limited solubility in water, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the research of BPP. One area of interest is the potential use of BPP in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Another area of interest is the development of novel derivatives of BPP with improved pharmacological profiles. Additionally, further research is needed to fully understand the mechanism of action of BPP and its potential therapeutic applications.
In conclusion, BPP is a piperazine derivative that exhibits a wide range of pharmacological activities and has potential therapeutic applications. The synthesis method of BPP has been well-established, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of BPP as a therapeutic agent.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-18-8-9-21(27-2)20(16-18)23-22(26)10-11-24-12-14-25(15-13-24)17-19-6-4-3-5-7-19;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKIOSMJRJASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



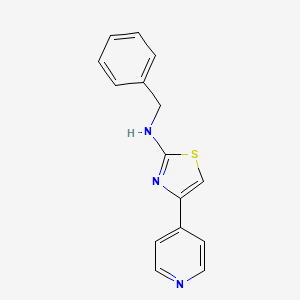
![2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3943557.png)

![N-[3-(6-isopropoxy-3-pyridazinyl)phenyl]acetamide](/img/structure/B3943607.png)
![3-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3943617.png)
![N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B3943618.png)
![(4-chlorobenzyl){5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3943621.png)
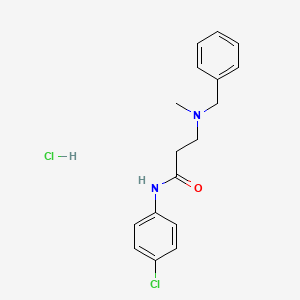

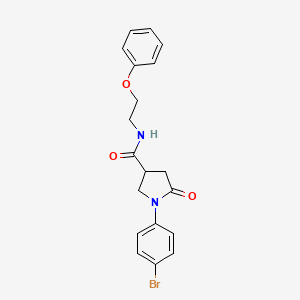
![ethyl 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3943648.png)
![N~1~-(2-methoxyethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3943653.png)
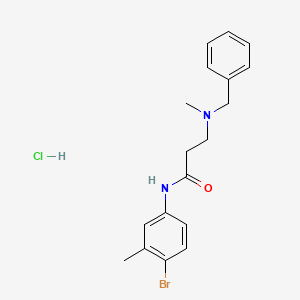
![N-dibenzo[b,d]furan-3-yl-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B3943666.png)